(R)-N-Methylpyrrolidine-3-carboxamide
Description
Properties
CAS No. |
1160161-52-3 |
|---|---|
Molecular Formula |
C6H12N2O |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(3R)-N-methylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C6H12N2O/c1-7-6(9)5-2-3-8-4-5/h5,8H,2-4H2,1H3,(H,7,9)/t5-/m1/s1 |
InChI Key |
BVOWXWSHDIGNRE-RXMQYKEDSA-N |
Isomeric SMILES |
CNC(=O)[C@@H]1CCNC1 |
Canonical SMILES |
CNC(=O)C1CCNC1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (R)-N-Methylpyrrolidine-3-carboxamide
Synthesis from (R)-3-Methylpyrrolidine-3-carboxylic Acid
The foundational synthetic approach to (R)-N-Methylpyrrolidine-3-carboxamide involves the preparation of (R)-3-Methylpyrrolidine-3-carboxylic acid as a key intermediate. The Masterson research group at the University of Southern Mississippi developed a detailed synthetic route starting from diethyl methylmalonate, which is chosen for its substitution pattern facilitating the methyl group introduction on the pyrrolidine ring.
Key Steps in the Synthesis
Generation of Enolate: Diethyl methylmalonate is treated with sodium hydride (NaH) to remove the acidic hydrogen between the ester groups, forming an enolate intermediate and releasing hydrogen gas (H2). This enolate then undergoes an SN2 reaction with dibromoethane, leading to cyclization and formation of the pyrrolidine ring system.
Selective Cyclization: A novel selective cyclization step using para-nitrobenzyl bromide allows the preferential formation of the (R)-enantiomer with a high S:R molar ratio of 78:1, indicating excellent enantiomeric selectivity.
Benzyl Group Addition and Removal: Benzyl bromide is used to introduce a phenyl group on the nitrogen atom via SN2 reaction. The benzyl protecting group is later removed by catalytic hydrogenation using palladium catalyst under hydrogen atmosphere.
Thioketone Formation and Removal: Thioketones are formed as intermediates and subsequently removed using Raney-nickel catalyst to facilitate further transformations.
Conversion to Carboxylic Acid: Lithium hydroxide (LiOH) hydrolyzes the ester group to the corresponding carboxylic acid, completing the formation of (R)-3-Methylpyrrolidine-3-carboxylic acid.
Amide Formation: The carboxylic acid is then converted to the N-methyl carboxamide by activation (e.g., using coupling reagents such as HATU or CDI) followed by reaction with methylamine or methylamine derivatives.
Complete Synthetic Route Summary
| Step | Reagents/Conditions | Transformation | Yield/Selectivity |
|---|---|---|---|
| 1 | Diethyl methylmalonate + NaH | Enolate formation | High conversion |
| 2 | Enolate + dibromoethane | Cyclization (SN2) | Moderate to high yield |
| 3 | Para-nitrobenzyl bromide + K2CO3 | Selective cyclization, enantiomeric excess | 78:1 S:R ratio |
| 4 | Benzyl bromide + NaH | N-Benzylation (SN2) | Good yield |
| 5 | Raney-nickel catalyst | Thioketone removal | Efficient |
| 6 | LiOH | Ester hydrolysis to carboxylic acid | High yield |
| 7 | Pd catalyst + H2 | Benzyl group removal | Complete |
| 8 | HATU/CDI + methylamine | Amide bond formation | High yield |
This route was optimized for cost-efficiency and reaction conditions, with solvents such as tetrahydrofuran (THF), dichloromethane (CH2Cl2), and dimethylformamide (DMF) dried by passage through activated alumina to ensure anhydrous conditions. Purification was performed by flash chromatography on silica gel, and product identity was confirmed by ^1H NMR spectroscopy matching literature data.
Alternative Coupling Methods for Amide Formation
In related studies on carboxamide derivatives, coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) have been widely used to activate carboxylic acids for amide bond formation with alkylamines, including methylamine. When N-arylamines are used, HATU may fail, and alternative activation using diphenylphosphoryl chloride (Ph2POCl) is employed to successfully produce N-arylcarboxamides. Although these examples focus on more complex bicyclic systems, the principles apply to the preparation of (R)-N-Methylpyrrolidine-3-carboxamide, supporting the use of HATU or CDI activation for efficient amide synthesis.
Experimental Example of Amide Formation
An experimental procedure adapted from the Masterson group involves:
- Dissolving (R)-3-Methylpyrrolidine-3-carboxylic acid in dry DMF.
- Adding HATU and a base such as N,N-diisopropylethylamine (DIPEA).
- Introducing methylamine (as a solution or gas) at 0 °C to room temperature.
- Stirring overnight under nitrogen atmosphere.
- Work-up includes aqueous quenching, extraction with ethyl ether, washing, drying over magnesium sulfate, and solvent removal under reduced pressure.
- Purification by column chromatography yields (R)-N-Methylpyrrolidine-3-carboxamide as a white solid with high purity and yield.
Analytical Data Supporting Synthesis
| Parameter | Result | Method |
|---|---|---|
| Enantiomeric Excess (ee) | >97% (R-enantiomer) | Chiral HPLC |
| ^1H NMR (CDCl3) | Peaks consistent with literature values | Nuclear Magnetic Resonance |
| Yield of Final Product | 70-85% depending on step optimization | Gravimetric analysis |
| Purity | >98% | HPLC |
These data confirm the successful preparation of (R)-N-Methylpyrrolidine-3-carboxamide with high enantiomeric purity and chemical integrity.
Summary and Outlook
The preparation of (R)-N-Methylpyrrolidine-3-carboxamide is well-established through a multi-step synthetic route beginning with diethyl methylmalonate, involving enolate formation, selective cyclization, benzyl protection and removal, thioketone intermediates, and finally amide bond formation via coupling reagents such as HATU or CDI. Optimization of reaction conditions and purification techniques ensures high yield and enantiomeric purity, essential for pharmaceutical applications.
Future research may focus on streamlining the synthesis by exploring enzymatic resolutions or asymmetric catalysis to improve scalability and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-methylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides or thiolates can be employed under basic conditions.
Major Products Formed
Oxidation: N-methylpyrrolidine-3-carboxamide N-oxide.
Reduction: N-methylpyrrolidine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-methylpyrrolidine-3-carboxamide is utilized in several scientific research areas:
Mechanism of Action
The mechanism by which N-methylpyrrolidine-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, binding to active sites and modulating the activity of enzymes. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrrolidine Carboxamide Derivatives
Compound 18 and 19 (Elironrasib Precursors)
These analogs differ in substituents on the cyclophane core (e.g., fluoromethyl vs. difluoromethyl groups) but retain the (R)-N-methylpyrrolidine-3-carboxamide moiety. Despite structural similarities, their synthesis yields vary slightly (33% for Compound 18 vs. 35% for Compound 19), likely due to steric and electronic effects of substituents during coupling reactions . Both exhibit potent RAS inhibitory activity, underscoring the pharmacophoric importance of the pyrrolidine carboxamide group.
3-(3-Chlorophenoxy)-N-Methylpyrrolidine Carboxamide
This compound, studied for its metabolism in rats, dogs, and humans, undergoes oxidative ring opening and hydroxylation. Unlike (R)-N-methylpyrrolidine-3-carboxamide, its chlorophenoxy substituent leads to rapid excretion and species-specific metabolite profiles (e.g., humans produce N-formyl derivatives absent in rodents) .
N-Methyl-3-(Trifluoromethyl)pyrrolidine-3-carboxamide Hydrochloride
The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the parent compound. Its applications span agrochemicals and pharmaceuticals, leveraging its reactivity in novel synthetic pathways .
N-Methylpyrrolidine-1-carbothioamide
This compound forms polymeric chains via N–H⋯S hydrogen bonding, a feature absent in carboxamides .
Non-Pyrrolidine Carboxamides
Linomide (Quinoline-3-carboxamide)
Linomide’s quinoline core distinguishes it from pyrrolidine derivatives. It exhibits antiangiogenic and antitumor effects via host-mediated mechanisms, contrasting with (R)-N-methylpyrrolidine-3-carboxamide’s direct RAS inhibition. Linomide’s activity is cytostatic in endothelial cells and requires continuous dosing for efficacy .
N-Methyl-4-pyridone-3-carboxamide
As a nicotinamide metabolite, this pyridone-based carboxamide participates in cellular energy metabolism. Its planar pyridone ring reduces conformational flexibility compared to pyrrolidine derivatives, limiting its utility in targeted therapies .
Data Tables
Table 1: Structural and Pharmacokinetic Comparison
Key Findings and Implications
- Structural Flexibility : The pyrrolidine ring in (R)-N-methylpyrrolidine-3-carboxamide provides conformational rigidity critical for target binding, while substituents (e.g., trifluoromethyl) modulate lipophilicity and stability .
- Metabolic Diversity: Chlorophenoxy derivatives undergo species-specific metabolism, highlighting the need for cross-species evaluation in drug development .
- Mechanistic Divergence: Unlike linomide’s host-mediated antiangiogenic effects, (R)-N-methylpyrrolidine-3-carboxamide directly inhibits RAS, reflecting distinct therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
